1-(2,3-Dichloro-phenoxy)acetone
Description
1-(2,3-Dichloro-phenoxy)acetone is a halogenated aromatic ketone with the molecular formula C₉H₇Cl₂O₂. Its structure consists of a phenoxy group substituted with chlorine atoms at the 2- and 3-positions, linked to an acetone moiety. Below, we analyze its key characteristics relative to these analogs.
Properties
CAS No. |
15422-19-2 |
|---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
1-(2,3-dichlorophenoxy)propan-2-one |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)5-13-8-4-2-3-7(10)9(8)11/h2-4H,5H2,1H3 |
InChI Key |
XWAUACHNNLLKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dichloro-phenoxy)acetone can be synthesized through several methods. One common approach involves the reaction of 2,3-dichlorophenol with chloroacetone in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichloro-phenoxy)acetone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the phenoxy ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The acetone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Substituted phenoxyacetones.
Oxidation: Phenoxyacetic acids.
Reduction: Phenoxypropanols.
Scientific Research Applications
1-(2,3-Dichloro-phenoxy)acetone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichloro-phenoxy)acetone largely depends on its interaction with biological targets. For instance, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes. In anticancer research, it could interfere with cell division or induce apoptosis through specific signaling pathways .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes critical parameters for 1-(2,3-Dichloro-phenoxy)acetone and its analogs:
*Calculated based on atomic weights.
Key Observations:
- Substituent Effects: Chlorine vs. Methyl: Chlorine atoms increase molecular weight and polarity compared to methyl groups (e.g., 1-(2,6-Dimethylphenoxy)acetone vs. 1-(2,3-Dichloro-phenoxy)acetone). This enhances intermolecular interactions (e.g., dipole-dipole, halogen bonding), likely raising boiling points and solubility in polar solvents . Chlorine vs. Fluorine: Fluorine’s lower electronegativity and smaller atomic radius compared to chlorine reduce molecular weight and boiling points (e.g., 3-Fluorophenylacetone vs. dichloro analogs) .
- Synthesis Methods: Dichloro-substituted analogs, such as 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone, are synthesized via the Hoesch reaction (dichloroacetonitrile + o-cresol) . Similar methods may apply to 1-(2,3-Dichloro-phenoxy)acetone.
Crystallographic and Hydrogen-Bonding Behavior
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone (C₇H₉N₃O₃) exhibits a crystal structure where nitro and carbonyl groups tilt at 9.16° and 65.47° relative to the imidazole ring, forming 2D networks via C–H⋯N/O hydrogen bonds . For 1-(2,3-Dichloro-phenoxy)acetone, chlorine’s electron-withdrawing nature may similarly stabilize crystal lattices through halogen interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
